molecular formula C22H19FN4O3 B2932407 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903852-52-8

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2932407
CAS No.: 903852-52-8
M. Wt: 406.417
InChI Key: HCHFMNYPMCVJTR-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a 4-fluorophenyl group at the 2-position and a piperazine ring substituted with a 3-methoxybenzoyl moiety at the 5-position. Its molecular weight is approximately 436.45 g/mol (calculated based on analogous structures in ). The 3-methoxybenzoyl group contributes to increased lipophilicity, which may improve membrane permeability compared to unsubstituted benzoyl derivatives .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-18-4-2-3-16(13-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFMNYPMCVJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene derivatives, methoxybenzoyl chloride, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the fluorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the benzoyl group, oxazole ring, and piperazine moiety. Below is a detailed comparison:

Substituent Variations on the Benzoyl Group

  • 4-Fluorobenzoyl derivative ():

    • Structure: 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile.
    • Key Differences: The 4-fluoro substitution on the benzoyl ring increases electronegativity and metabolic stability compared to the 3-methoxy group. This enhances interactions with hydrophobic pockets in target proteins but may reduce solubility.
    • Molecular Weight: ~434.43 g/mol.
  • 2-Fluorobenzoyl derivative (): Structure: 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. Molecular weight: 394.38 g/mol, lower due to smaller substituents .

Oxazole Ring Modifications

  • Ethenyl-substituted analog (, ID: D465-0301): Structure: 2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. Molecular weight: 432.45 g/mol (vs. 436.45 g/mol for the target compound) .
  • Chlorophenyl-substituted analog (, Compound 4):

    • Structure: 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile.
    • Key Differences: Chlorine’s stronger electron-withdrawing effect compared to methoxy may enhance reactivity but increase toxicity risks. Molecular weight: 436.87 g/mol .

Piperazine Ring Replacements

  • 4-Methylpiperidine analog (, CAS 301194-43-4): Structure: 2-(4-Fluorophenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile. Key Differences: Piperidine’s reduced basicity (vs. Molecular weight: ~355.38 g/mol .

Research Implications

  • Pharmacological Optimization : The 3-methoxybenzoyl group in the target compound balances lipophilicity and solubility, making it superior to halogenated analogs for CNS-targeting drugs.
  • Synthetic Routes : Multi-component reactions () are viable for scaling production, though purification may require chromatography due to steric effects .
  • Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving substituent-driven conformational changes .

Biological Activity

2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C22_{22}H22_{22}F1_{1}N5_{5}O3_{3}
  • Molecular Weight : 422.9 g/mol

Research indicates that the biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxazole and piperazine moieties often exhibit inhibitory effects on various enzymes, including kinases and proteases. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating a potential for antimicrobial activity.

Biological Activities

The biological activities of 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against multiple bacterial strains

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 2-(4-Fluorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile significantly inhibited cell growth. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, this compound was shown to decrease levels of TNF-alpha and IL-6 in treated subjects compared to controls. These findings indicate its promise as an anti-inflammatory therapeutic.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of related compounds. The introduction of different substituents on the oxazole ring has been shown to enhance biological activity significantly. For instance, modifications that increase lipophilicity often correlate with improved receptor binding affinity and efficacy.

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